2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide
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Overview
Description
2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group, a thiadiazole ring, and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chlorophenoxyacetic acid.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization.
Formation of the Azetidine Ring: The azetidine ring is formed by reacting an appropriate azetidine precursor with the thiadiazole intermediate.
Final Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the azetidine-thiadiazole intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A plant growth regulator with similar structural features.
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane: An intermediate used in the synthesis of fungicides.
2’-Chloro-4’-(4-chlorophenoxy)acetophenone: Used as an intermediate in the synthesis of various organic compounds.
Uniqueness
2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide is unique due to its combination of a chlorophenoxy group, a thiadiazole ring, and an azetidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c1-9-17-18-14(22-9)19-6-11(7-19)16-13(20)8-21-12-4-2-10(15)3-5-12/h2-5,11H,6-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQOKFAPGYELNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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